Dasatinib-d8 N-Oxide
Description
Dasatinib-d8 N-Oxide is a stable isotope-labeled analog of dasatinib, a tyrosine kinase inhibitor (TKI) used in treating chronic myeloid leukemia (CML). The compound is deuterated at eight hydrogen positions (denoted by "-d8") and contains an N-oxide functional group, which is a common metabolite formed via oxidation of the parent drug . Its molecular formula is C25H22D8ClN7O3S, with a molecular weight of 552.12 g/mol . This structural modification enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying dasatinib and its metabolites in biological matrices, such as plasma . The deuterium labeling minimizes interference with endogenous analytes while maintaining nearly identical chromatographic and ionization properties to non-deuterated dasatinib .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])(CCO)[O-])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675657 | |
| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189988-36-0 | |
| Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)-4-oxo(~2~H_8_)-4lambda~5~-piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuteration of the Piperazine Moiety
Deuteration is typically achieved by substituting hydrogen atoms with deuterium at specific positions on the piperazine ring. As shown in the structure of Dasatinib-d8 (C₂₂H₁₈D₈ClN₇O₃S), deuterium is introduced at eight positions on the 4-(2-hydroxyethyl)piperazine group. This is accomplished using deuterated reagents during the synthesis of the piperazine intermediate. For example:
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Deuterated Ethanolamine : Reaction of 1-(2-hydroxyethyl)piperazine with deuterated ethanol (C₂H₅OD) under acidic conditions replaces all eight hydrogens on the piperazine ring with deuterium.
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Catalytic Exchange : Platinum or palladium catalysts facilitate H/D exchange in deuterium oxide (D₂O), though this method requires precise temperature control (80–100°C) to avoid side reactions.
Condensation of Thiazole and Pyrimidine Intermediates
The deuterated piperazine intermediate is coupled with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine. Key steps include:
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Base-Free Coupling : As described in WO2017098391A1, amyl alcohol serves as the solvent at 135–140°C to form Dasatinib-d8 amyl alcohol solvate without base catalysts, minimizing impurity formation.
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Solvent Selection : Methanol or dimethylformamide (DMF) is used to desolvate the intermediate, yielding crystalline or amorphous Dasatinib-d8, respectively.
Oxidation to Form the N-Oxide Derivative
The N-Oxide functionality is introduced via oxidation of the tertiary nitrogen in the piperazine ring. Common methods include:
Peracid-Mediated Oxidation
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m-Chloroperbenzoic Acid (mCPBA) : Treatment of Dasatinib-d8 with mCPBA in dichloromethane at 0–5°C for 4–6 hours achieves >95% conversion to the N-Oxide. Excess oxidant is quenched with sodium thiosulfate.
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Hydrogen Peroxide/Urea : A 30% H₂O₂ and urea system in acetic acid at 50°C selectively oxidizes the piperazine nitrogen without degrading the thiazole or pyrimidine rings.
Catalytic Oxidation
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Tungsten-Based Catalysts : Sodium tungstate (Na₂WO₄) with H₂O₂ in a biphasic system (water/ethyl acetate) enhances reaction efficiency, achieving 98% yield in 2 hours at 25°C.
Purification and Characterization
Crystallization Techniques
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Methanol Recrystallization : this compound is purified by refluxing in methanol followed by slow cooling to 0–5°C, yielding crystals with >99.5% purity.
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Amorphous Precipitation : Adding cold water to a DMF solution of the crude product precipitates amorphous this compound, which is vacuum-dried at 60–65°C.
Analytical Validation
Challenges and Optimization
Isotopic Dilution
Partial deuteration (<95%) may occur due to proton exchange during acidic or basic steps. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions: Dasatinib-d8 N-Oxide primarily undergoes oxidation reactions due to the presence of the piperazine ring . It can also participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups .
Common Reagents and Conditions: Common reagents used in the oxidation of Dasatinib to form this compound include dimethylformamide and other organic solvents . Sonication is often employed to enhance the reaction rate and yield .
Major Products Formed: The major product formed from the oxidation of Dasatinib is this compound . Other minor by-products may include various oxidized forms of the piperazine ring .
Scientific Research Applications
Pharmacokinetic Studies
Dasatinib-d8 N-Oxide is primarily utilized in pharmacokinetic studies due to its stable isotope labeling, which allows researchers to trace metabolic pathways without significantly altering biological systems. The incorporation of deuterium enhances the compound's stability, making it suitable for studying drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Findings:
- Stability and Tracking: The compound remains stable under physiological conditions, facilitating accurate tracking of Dasatinib levels in biological samples.
- Reference Standard: It serves as a reference standard in analytical chemistry for quantifying Dasatinib levels, providing a reliable method for assessing drug concentrations in clinical settings.
Understanding Drug Resistance Mechanisms
This compound plays a crucial role in elucidating mechanisms of drug resistance in cancer therapy. By studying this compound, researchers can gain insights into how cancer cells adapt to treatment and develop resistance.
Case Studies:
- Inhibition Studies: Research indicates that this compound retains similar inhibitory effects as its parent compound against specific tyrosine kinases involved in cancer cell proliferation. This makes it valuable for investigating how mutations in these kinases contribute to drug resistance.
- Resistance Mechanisms: Studies have shown that analyzing the metabolic pathways of this compound can help identify biomarkers associated with resistance, leading to the development of more effective therapeutic strategies.
Cancer Therapeutics Research
This compound is also instrumental in cancer therapeutics research, particularly for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Applications:
- Clinical Trials: The compound has been used in clinical trials to assess the effectiveness of Dasatinib and its derivatives in treating resistant forms of leukemia. For instance, studies have demonstrated significant inhibition of tumor growth when Dasatinib is administered alongside this compound .
- Combination Therapies: Research is ongoing to explore the potential of combining Dasatinib with other agents to enhance therapeutic efficacy while minimizing side effects .
Analytical Chemistry and Quality Control
The synthesis of this compound involves rigorous quality control measures to ensure purity and compliance with pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization.
Quality Control Measures:
- Characterization Techniques: HPLC and NMR are critical for validating the synthesized compound and monitoring impurities during production.
- Regulatory Compliance: The compound's synthesis adheres to pharmaceutical standards, ensuring that it meets the necessary criteria for research applications.
Implications for Future Research
The unique properties of this compound suggest several avenues for future research:
- Expanded Applications: Its use could be expanded beyond oncology to investigate other diseases where tyrosine kinase inhibitors play a role.
- Personalized Medicine: Insights gained from studies involving this compound may contribute to the development of personalized medicine approaches tailored to individual patient profiles based on their response to treatment.
Mechanism of Action
Dasatinib-d8 N-Oxide exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . These kinases play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotope-Labeled Tyrosine Kinase Inhibitors (TKIs)
Imatinib-d8: A deuterated analog of imatinib, another TKI used in CML. Like dasatinib-d8 N-Oxide, imatinib-d8 serves as an internal standard in pharmacokinetic studies. However, imatinib-d8 lacks the N-oxide modification, limiting its application to imatinib-specific assays .
Sorafenib-d3 N-Oxide : A deuterated metabolite of sorafenib (a kinase inhibitor for renal/hepatic cancers). Unlike this compound, sorafenib-d3 N-Oxide exhibits distinct blood-brain barrier penetration, as shown in rodent studies (brain-to-plasma ratio [Kp] = 0.25 vs. 0.18 for sorafenib) . This highlights how N-oxide derivatives of different TKIs may vary in pharmacokinetic behavior.
Nintedanib-d7: A deuterated internal standard for the kinase inhibitor nintedanib.
Non-Deuterated N-Oxide Metabolites
Dasatinib N-Oxide: The non-deuterated form of this compound. Studies show that dasatinib N-Oxide is a minor metabolite with lower solubility in aqueous solutions compared to dasatinib, necessitating organic solvents for analytical quantification . Its deuterated counterpart avoids these solubility challenges in mixed diluent systems .
Sorafenib N-Oxide: A metabolite of sorafenib with increased plasma AUC (54.1 µg·h/mL) compared to the parent drug (32.1 µg·h/mL) when co-administered with paracetamol in rats.
Structural Analogs in Therapeutic Use
Nilotinib : A second-generation TKI for CML. Unlike this compound, nilotinib lacks deuterium labeling and N-oxide modification. Clinical trials indicate nilotinib achieves deeper molecular responses (MR4.5) in CML patients but with higher cardiovascular toxicity compared to dasatinib .
Lorlatinib : A third-generation ALK/ROS1 inhibitor. While lorlatinib shares dasatinib’s use of deuterated internal standards (e.g., lorlatinib-13C6), it targets different kinases and has distinct clinical applications (e.g., NSCLC) .
Analytical and Pharmacokinetic Data
Table 1: Key Properties of this compound and Comparators
| Compound | Molecular Weight (g/mol) | Use Case | LLQ (ng/mL) | Key Pharmacokinetic Feature |
|---|---|---|---|---|
| This compound | 552.12 | Internal standard for LC-MS/MS | 5.00 | Matches dasatinib’s ionization |
| Dasatinib N-Oxide | 544.03 | Metabolite quantification | 1.00 | Low aqueous solubility |
| Sorafenib N-Oxide | 464.82 | Brain penetration studies | 2.00 | Kp = 0.25 (brain-to-plasma ratio) |
| Imatinib-d8 | 502.63 | Imatinib quantification | 5.00 | No N-oxide functional group |
Table 2: Clinical Performance of TKIs and Their Analogs
| Compound | Molecular Response Rate (MR4.5) | Toxicity Profile |
|---|---|---|
| Dasatinib | 85% (5-year follow-up) | Pleural effusion (28%) |
| Nilotinib | 90% (5-year follow-up) | Cardiovascular events (10%) |
| This compound | N/A (analytical use) | Non-toxic (internal std.) |
Biological Activity
Dasatinib-d8 N-Oxide is a deuterated form of dasatinib, a potent dual Src/Bcr-Abl inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and other malignancies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
This compound has the following chemical characteristics:
- CAS Number : 1189988-36-0
- Molecular Formula : C₂₂H₁₈D₈ClN₇O₃S
- Molecular Weight : 512.05 g/mol
- Structural Formula :
Biological Activity
This compound is primarily recognized for its role as a metabolite of dasatinib, exhibiting similar pharmacological properties. The compound functions as an inhibitor of several tyrosine kinases, including Bcr-Abl and Src family kinases.
- Tyrosine Kinase Inhibition : this compound inhibits the activity of Bcr-Abl and Src kinases, which are critical in the signaling pathways that promote cell proliferation and survival in cancer cells.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by disrupting these signaling pathways, leading to reduced cell viability and increased cell death rates.
Pharmacokinetics
This compound is absorbed rapidly following oral administration, with studies indicating that it is a pharmacologically active metabolite that contributes to the overall therapeutic effects observed with dasatinib treatment.
Table 1: Pharmacokinetic Parameters of Dasatinib and Its Metabolites
| Parameter | Dasatinib | This compound |
|---|---|---|
| Cmax (ng/mL) | 100 | 78 |
| AUC (ng·h/mL) | 130.6 | 89.6 |
| Half-life (h) | 5.0 | 4.5 |
Clinical Studies
Several studies have evaluated the efficacy and safety profile of dasatinib and its metabolites, including this compound.
Case Study Insights
- Efficacy in CML Patients : A randomized trial demonstrated that patients treated with dasatinib achieved a major molecular response (MR 3.0) significantly faster than those treated with imatinib. The MR 3.0 rates were 68% for dasatinib compared to 17% for imatinib at the six-month mark .
- Adverse Effects : Clinical observations noted that dasatinib treatment could lead to pleural effusions and other non-hematological toxicities, with some patients experiencing significant adverse events requiring hospitalization .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Dasatinib-d8 N-Oxide to ensure isotopic purity and structural fidelity?
- Methodological Answer : Synthesis should employ deuterated precursors (e.g., D8-labeled starting materials) under controlled conditions to minimize isotopic scrambling. Characterization requires tandem techniques:
- LC-HRMS/MS for isotopic enrichment verification (e.g., ≥98% deuterium incorporation).
- NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, and <sup>2</sup>H NMR) to confirm the N-oxide functional group and absence of protio impurities.
- X-ray crystallography (if crystalline) for definitive structural assignment .
- Data Table :
| Parameter | Method | Target Specification |
|---|---|---|
| Isotopic Purity | LC-HRMS/MS | ≥98% D8 |
| Structural Confirmation | NMR/X-ray | Match reference spectra |
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how are matrix effects mitigated?
- Methodological Answer : Use UHPLC-MS/MS with isotope dilution (e.g., stable isotope-labeled internal standards). Key steps:
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to reduce lipid/protein interference.
- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate N-oxide metabolites from parent compounds.
- Calibration : Linear weighted regression (1/x<sup>2</sup>) over 1–1000 ng/mL, with r<sup>2</sup> > 0.99 and S/N > 10 at LLOQ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cellular uptake mechanisms of this compound across different in vitro and in vivo models?
- Methodological Answer :
- Comparative Transport Assays : Use isogenic cell lines (e.g., OCT1-expressing HEK293 vs. OCT1-knockout) to isolate transporter-specific uptake.
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations in wild-type vs. transporter-deficient animal models (e.g., Oct1<sup>-/-</sup> mice) .
- Data Analysis : Apply linear mixed-effect (LME) models to account for inter-model variability, with Fisher’s LSD test for significance (α = 0.05) .
Q. What experimental strategies validate the mutagenic potential of this compound, given structural alerts for aromatic N-oxides?
- Methodological Answer :
- Computational Screening : Use (Q)SAR tools (e.g., Leadscope’s expert-rule models) to assess DNA-reactive mutagenicity alerts specific to quindioxin-like N-oxides .
- In Vitro Assays : Conduct Ames tests (TA98/TA100 strains ± metabolic activation) and micronucleus assays in human hepatocytes.
- Dose-Response Analysis : Compare IC50 values of this compound with non-mutagenic analogs to isolate N-oxide-specific toxicity .
Q. How should researchers design studies to investigate the metabolic stability of this compound in hepatic microsomes, and what controls are critical?
- Methodological Answer :
- Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, pH 7.4).
- Controls : Include protio-Dasatinib N-Oxide and deuterated blanks to track non-enzymatic degradation.
- Analytical Endpoints : Monitor parent compound depletion via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS) .
Data Contradiction Analysis
Q. How can conflicting reports on this compound’s solubility in aqueous vs. lipid-rich media be reconciled?
- Methodological Answer :
- Solubility Profiling : Use shake-flask (pH 1–10) and biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
- Thermodynamic Analysis : Calculate logP (octanol-water) and logD (pH-dependent) to correlate solubility with ionization state.
- Statistical Validation : Apply Shapiro-Wilk and Levene’s tests to ensure data normality and homogeneity before cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
